molecular formula C13H12ClNO3S B2724280 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide CAS No. 712288-70-5

4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B2724280
CAS No.: 712288-70-5
M. Wt: 297.75
InChI Key: PIMBEMUWKRJYLT-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry research. Sulfonamides represent a foundational class of broad-spectrum synthetic antibacterial agents, historically serving as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . By mimicking the native substrate, p-amino benzoic acid (PABA), these compounds disrupt the microbial folate synthesis pathway, a crucial mechanism for DNA and RNA synthesis, thereby compromising the ability of bacteria to divide and reproduce . Beyond their classical antimicrobial role, which is increasingly relevant in the era of antibiotic resistance, contemporary research explores sulfonamide derivatives for a diverse range of therapeutic targets . The structural motif of the benzenesulfonamide group is a key pharmacophore in the development of potent inhibitors for human carbonic anhydrase isoforms, such as CA IX, which is overexpressed in various solid tumors and represents a promising target for anticancer drug design . The specific substitution pattern of this compound—featuring a chloro group on the sulfonamide benzene ring and an N-methylated hydroxyphenyl moiety—offers a distinct chemical scaffold. This structure provides researchers with a valuable tool for investigating structure-activity relationships (SAR), probing mechanisms of enzyme inhibition, and developing novel therapeutic agents against resistant bacterial pathogens or in the context of hypoxic tumor environments . As such, this compound is positioned for use in biochemical assays, computational docking studies, and as a synthetic intermediate for further chemical exploration.

Properties

IUPAC Name

4-chloro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-15(11-4-6-12(16)7-5-11)19(17,18)13-8-2-10(14)3-9-13/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMBEMUWKRJYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield Enhancement

  • Stoichiometry : A 10% excess of N-methyl-4-aminophenol drives the reaction to completion, achieving yields of 85–92%.
  • Catalysis : Catalytic DMAP (4-dimethylaminopyridine) accelerates the amidation, reducing reaction time by 30%.

Purity and Characterization

  • Recrystallization : Ethanol/water (3:1) yields needle-like crystals with >99% purity (HPLC).
  • Spectroscopic Data :
    • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 6.65 (d, J = 8.8 Hz, 2H, Ar-H), 3.12 (s, 3H, N-CH$$3$$).
    • IR (KBr): 1345 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym), 3250 cm$$^{-1}$$ (-OH).

Industrial and Environmental Considerations

The process outlined in EP0115328B1 emphasizes ecological efficiency:

  • Waste Minimization : Thionyl chloride excess (≤220%) is recoverable via distillation, and reaction gases are converted into recyclable byproducts.
  • Scalability : Continuous flow reactors reduce batch variability, achieving throughputs of 100–200 kg/day.

Comparative Analysis of Methodologies

Parameter Batch Process Continuous Flow
Yield 85–90% 88–93%
Reaction Time 14–16 h 6–8 h
Byproduct Formation 3–5% 1–2%
Energy Consumption High Moderate

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to form a corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinone derivative, while substitution of the chloro group with an amine may produce a corresponding sulfonamide derivative.

Scientific Research Applications

4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Halogen Substitution
  • 2-Fluoro-N-(4-Hydroxyphenyl)-N-Methylbenzene-1-Sulfonamide (CAS: 565172-42-1) :
    Replacing chlorine with fluorine reduces steric bulk and increases electronegativity. Fluorine’s inductive effects may enhance metabolic stability compared to chlorine, though potency in enzyme inhibition (e.g., MGL/FAAH selectivity) requires empirical validation .

  • Methyl groups also increase lipophilicity, which may improve membrane permeability .
b) Heterocyclic and Piperazine Modifications
  • 4-Chloro-N-[2-[4-(4-Chlorophenyl)Sulfonylpiperazin-1-yl]Ethyl]Benzenesulfonamide (CAS: 547733-50-6) :
    Incorporation of a piperazine ring enhances solubility and introduces basicity, which could improve interactions with charged residues in targets like kinases or GPCRs .

  • The methoxy group may engage in hydrogen bonding or π-π interactions .

Functional Group Comparisons

a) Hydroxyl vs. Alkoxy Substituents
  • N-(4-Hydroxyphenyl)Maleimide (IC₅₀ = 12.9 μM): The hydroxyl group in this analog demonstrates moderate inhibitory activity against enzymes like monoacylglycerol lipase (MGL). Alkoxy derivatives (e.g., methoxy or ethoxy) showed slightly improved potency (IC₅₀ = 5.75–6.92 μM), likely due to enhanced lipophilicity and membrane penetration .
  • 4-Chloro-N-(4-Methoxyphenyl)-N-Methyl Analogs: Methoxy substitution eliminates hydrogen-bond donor capacity but increases metabolic stability. This trade-off may favor prolonged half-life in vivo .
b) Sulfonamide vs. Retinamide Derivatives
  • Its retinoid backbone enables nuclear receptor interactions, a mechanism distinct from sulfonamides’ enzyme inhibition .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Activity Reference
Target Compound 298.76 g/mol Cl, N-Me, 4-OH-Ph Potential enzyme inhibition
2-Fluoro-N-(4-OH-Ph)-N-Me analog 285.30 g/mol F, N-Me, 4-OH-Ph Improved metabolic stability
Piperazine-linked analog 547.73 g/mol Cl, Piperazine, SO₂ Enhanced solubility
Benzimidazole analog 455.96 g/mol Cl, Benzimidazole, 3-MeO-Ph Anticancer/antimicrobial candidate

Key Trends :

  • Lipophilicity : Chlorine and methyl groups increase logP, favoring CNS penetration but risking toxicity.
  • Solubility : Piperazine and hydroxyl groups improve aqueous solubility, critical for oral bioavailability.
  • Enzyme Inhibition : Hydroxyl and sulfonamide groups are pivotal for binding to catalytic sites (e.g., carbonic anhydrase, MGL) .

Biological Activity

4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in scientific research due to its diverse biological activities. This article will delve into its biological mechanisms, applications, and relevant research findings, including comparative data and case studies.

The compound features a sulfonamide group that allows it to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS). By inhibiting this enzyme, this compound interferes with folic acid synthesis in microorganisms, leading to their growth inhibition. This mechanism is pivotal in its antimicrobial activity, particularly against various bacterial strains.

Biological Applications

1. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits significant antibacterial activity, comparable to traditional antibiotics. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.

2. Anticancer Properties
Recent research has highlighted the potential of sulfonamide derivatives in cancer therapy. The compound's ability to inhibit cell proliferation in cancer cell lines such as SW480 and HCT116 has been documented. It was found to reduce the expression of proliferation markers like Ki67, suggesting its role in inhibiting tumor growth.

Comparative Data on Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntibacterial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)Mechanism of Action
This compound7.81 (against E. coli)2.0 (against SW480)DHPS inhibition
4-chloro-N-(4-hydroxyphenyl)benzamide15.0 (against E. coli)N/ALess effective
4-chloro-N-(4-hydroxyphenyl)-N-ethylbenzene-1-sulfonamide10.0 (against S. aureus)N/ASimilar mechanism

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in 2015, researchers synthesized several sulfonamide derivatives and tested their antibacterial efficacy against strains like Bacillus subtilis and Klebsiella pneumoniae. The results indicated that the compound exhibited a zone of inhibition of up to 31 mm against E. coli, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation into the anticancer properties of sulfonamides demonstrated that this compound significantly inhibited the growth of human colon cancer cells (SW480) with an IC50 value of approximately 2 μM. This study emphasized the compound's potential as a lead for developing new anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide, and how can reaction conditions be tailored to improve yield?

Synthesis typically involves sulfonylation of the amine precursor (e.g., 4-hydroxyphenyl-N-methylamine) with 4-chlorobenzenesulfonyl chloride. Key steps include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates and enhance reactivity .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature for completion .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural validation of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can confirm substituent positions (e.g., methyl group at N, hydroxyl on phenyl) .
  • X-ray crystallography : Resolves bond angles and torsional strains in the sulfonamide group, as demonstrated in related N-(aryl)sulfonamide structures .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer) for sulfonamide derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., chloro, hydroxyl, methyl groups) to isolate contributions to bioactivity. For example, replacing the 4-chlorophenyl group with a trifluoromethyl group alters hydrophobicity and target binding .
  • Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobials, IC50_{50} for cytotoxicity) to minimize variability .
  • Target validation : Employ molecular docking (e.g., using InChI-derived 3D structures) to predict interactions with enzymes like carbonic anhydrase or tyrosine kinases .

Q. What computational strategies are recommended to predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina with PubChem-derived InChI keys (e.g., NLGOJBIXIHFZEV for analogous sulfonamides) to model binding to proteins .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability of hydrogen bonds between the sulfonamide group and active-site residues .
  • QSAR modeling : Train models on datasets of sulfonamide bioactivity to predict novel derivatives’ efficacy .

Q. How do substituents on the benzene ring influence the compound’s physicochemical properties?

  • Electron-withdrawing groups (e.g., -Cl) : Increase sulfonamide acidity (pKa ~8–10), enhancing solubility in basic buffers .
  • Hydroxyl group position : Para-substitution on the phenyl ring stabilizes intramolecular hydrogen bonds with the sulfonamide oxygen, affecting crystallinity and melting point .
  • Methyl group on N : Reduces rotational freedom, potentially improving binding specificity to hydrophobic enzyme pockets .

Q. What experimental designs are recommended for studying metabolic stability in vitro?

  • Microsomal assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Include control inhibitors (e.g., 1-aminobenzotriazole for CYP450) to identify metabolic pathways .
  • Phase II metabolism : Test glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms .

Methodological Considerations

  • Contradictory data analysis : Compare crystallographic data (e.g., bond lengths in sulfonamide derivatives) to identify structural outliers that may explain divergent bioactivity .
  • Synthetic scalability : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

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